2-(2-methoxyethyl)-5-[2-(4-methoxyphenyl)-2-oxoethoxy]-1,2-dihydroisoquinolin-1-one
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Overview
Description
2-(2-Methoxyethyl)-5-[2-(4-methoxyphenyl)-2-oxoethoxy]-1,2-dihydroisoquinolin-1-one is a complex organic compound that belongs to the class of isoquinolinones This compound is characterized by its unique structure, which includes a methoxyethyl group and a methoxyphenyl group attached to an isoquinolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyethyl)-5-[2-(4-methoxyphenyl)-2-oxoethoxy]-1,2-dihydroisoquinolin-1-one typically involves multiple steps, starting from readily available precursors One common synthetic route involves the condensation of 2-methoxyethylamine with 4-methoxybenzaldehyde to form an intermediate Schiff base This intermediate is then subjected to cyclization with an appropriate reagent, such as acetic anhydride, to yield the isoquinolinone core
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyethyl)-5-[2-(4-methoxyphenyl)-2-oxoethoxy]-1,2-dihydroisoquinolin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the carbonyl group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
2-(2-Methoxyethyl)-5-[2-(4-methoxyphenyl)-2-oxoethoxy]-1,2-dihydroisoquinolin-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-methoxyethyl)-5-[2-(4-methoxyphenyl)-2-oxoethoxy]-1,2-dihydroisoquinolin-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease progression or activate receptors that trigger beneficial cellular responses. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenyl isocyanate: Used as a reagent for amine protection and deprotection.
4-Methoxyphenylacetyl chloride: Utilized in organic synthesis for introducing methoxyphenyl groups.
Bis(2-methoxyethyl)ether: Employed as a solvent and reagent in various chemical reactions.
Uniqueness
2-(2-Methoxyethyl)-5-[2-(4-methoxyphenyl)-2-oxoethoxy]-1,2-dihydroisoquinolin-1-one is unique due to its specific combination of functional groups and its isoquinolinone core. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.
Properties
IUPAC Name |
2-(2-methoxyethyl)-5-[2-(4-methoxyphenyl)-2-oxoethoxy]isoquinolin-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO5/c1-25-13-12-22-11-10-17-18(21(22)24)4-3-5-20(17)27-14-19(23)15-6-8-16(26-2)9-7-15/h3-11H,12-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPWYBBWBORBSKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=CC2=C(C1=O)C=CC=C2OCC(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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